![molecular formula C25H25FN2O4S B5117473 N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-ethoxy-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5117473.png)
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-ethoxy-N-(4-fluorophenyl)benzenesulfonamide
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Overview
Description
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-ethoxy-N-(4-fluorophenyl)benzenesulfonamide is a complex organic compound that belongs to the class of isoquinolines. This compound is characterized by its unique structure, which includes an isoquinoline moiety, a benzenesulfonamide group, and a fluorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-ethoxy-N-(4-fluorophenyl)benzenesulfonamide typically involves multiple steps. One common approach is the reaction of 3,4-dihydroisoquinoline with an appropriate acylating agent to introduce the 2-oxoethyl group. This intermediate is then reacted with 4-ethoxybenzenesulfonyl chloride in the presence of a base to form the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-ethoxy-N-(4-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The isoquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The carbonyl group in the 2-oxoethyl moiety can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-ethoxy-N-(4-fluorophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-ethoxy-N-(4-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The isoquinoline moiety may bind to certain enzymes or receptors, modulating their activity. The benzenesulfonamide group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2-pyridin-4-ylacetamide
- 6-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide
Uniqueness
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-ethoxy-N-(4-fluorophenyl)benzenesulfonamide is unique due to the presence of the ethoxy and fluorophenyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and binding properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-ethoxy-N-(4-fluorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O4S/c1-2-32-23-11-13-24(14-12-23)33(30,31)28(22-9-7-21(26)8-10-22)18-25(29)27-16-15-19-5-3-4-6-20(19)17-27/h3-14H,2,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNQJRGNLZNASE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCC3=CC=CC=C3C2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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